molecular formula C37H59NO11 B12300939 [10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate

[10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate

Cat. No.: B12300939
M. Wt: 693.9 g/mol
InChI Key: JOBMMOBXVRRLOS-UHFFFAOYSA-N
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Preparation Methods

The preparation of Germerine involves several synthetic routes and reaction conditions. One common method is the extraction from its natural sources, such as the aforementioned Veratrum species. The extraction process typically involves solvent extraction followed by purification steps like chromatography .

Scientific Research Applications

Germerine has a wide range of scientific research applications. In chemistry, it is used to study the structural and functional properties of steroidal alkaloids. In biology, it is investigated for its potential therapeutic effects, particularly its hypotensive and anesthetic properties . In medicine, Germerine is explored for its potential use in developing new drugs for cardiovascular diseases. Industrially, it is used in the synthesis of other complex molecules and as a reference compound in analytical studies .

Mechanism of Action

The mechanism of action of Germerine involves its interaction with specific molecular targets and pathways. It exerts its effects primarily through binding to receptors in the cardiovascular system, leading to a decrease in blood pressure. The exact molecular targets and pathways are still under investigation, but it is believed that Germerine interacts with adrenergic and dopaminergic receptors, similar to other steroidal alkaloids .

Comparison with Similar Compounds

Properties

Molecular Formula

C37H59NO11

Molecular Weight

693.9 g/mol

IUPAC Name

[10,12,14,16,23-pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate

InChI

InChI=1S/C37H59NO11/c1-8-19(4)30(41)48-29-27(40)26-20(17-38-16-18(3)10-11-24(38)34(26,7)44)21-15-35-28(36(21,29)45)22(39)14-23-32(35,5)13-12-25(37(23,46)49-35)47-31(42)33(6,43)9-2/h18-29,39-40,43-46H,8-17H2,1-7H3

InChI Key

JOBMMOBXVRRLOS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(CC6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)O)O)O

Origin of Product

United States

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